molecular formula C14H18N2O4 B8332352 Tert-butyl 3-acetamido-4-carbamoylbenzoate

Tert-butyl 3-acetamido-4-carbamoylbenzoate

Cat. No.: B8332352
M. Wt: 278.30 g/mol
InChI Key: COPMXOJOMZFASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-acetamido-4-carbamoylbenzoate is an organic compound with a complex structure that includes both acetylamino and aminocarbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-acetamido-4-carbamoylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Esterification: The formation of the ester bond between the benzoic acid derivative and the 1,1-dimethylethyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-acetamido-4-carbamoylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Tert-butyl 3-acetamido-4-carbamoylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 3-acetamido-4-carbamoylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylethyl 3-(aminocarbonyl)-4-(acetylamino)benzoate: A structural isomer with similar functional groups but different spatial arrangement.

    1,1-Dimethylethyl 3-(acetylamino)-4-(carbamoyl)benzoate: Another isomer with a different arrangement of the carbamoyl group.

Uniqueness

Tert-butyl 3-acetamido-4-carbamoylbenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

tert-butyl 3-acetamido-4-carbamoylbenzoate

InChI

InChI=1S/C14H18N2O4/c1-8(17)16-11-7-9(5-6-10(11)12(15)18)13(19)20-14(2,3)4/h5-7H,1-4H3,(H2,15,18)(H,16,17)

InChI Key

COPMXOJOMZFASO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)OC(C)(C)C)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetyl chloride (50 uL, 0.32 mmol) was added to a solution of 1,1-dimethylethyl 3-amino-4-(aminocarbonyl)benzoate (126 mg, 0.53 mmol) and pyridine (52 uL, 0.64 mmol) in tetrahydrofuran (3 mL) at 0° C., and the resulting mixture was stirred at 0° C. for one hour. The mixture was quenched with ice-water (10 mL) and extracted ethyl acetate (3×10 mL). The combined extract was washed with 15 mL, each of 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine solutions then dried over sodium sulfate, filtered and concentrated to give the 1,1-dimethylethyl 3-(acetylamino)-4-(aminocarbonyl)benzoate (140 mg, 94% yield). MS (EI) for C14H18N2O4: 279 (MH+).
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
52 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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